molecular formula C7H13NO2 B8661860 3-(2-Ethoxyethoxy)propanenitrile CAS No. 35633-51-3

3-(2-Ethoxyethoxy)propanenitrile

Cat. No.: B8661860
CAS No.: 35633-51-3
M. Wt: 143.18 g/mol
InChI Key: OKZGPYSFZAVQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyethoxy)propanenitrile is a high-purity chemical reagent featuring an ether chain terminated by a nitrile group, making it a compound of significant interest for advanced materials and energy storage research. While specific studies on this exact molecule are limited, its structure is closely related to a class of nitrile ether molecules that have demonstrated substantial value as bifunctional electrolyte additives in high-voltage lithium-ion batteries (LIBs). Research on similar compounds, such as those with multiple C≡N bonds, shows they can significantly enhance battery lifespan and energy density. These additives function by participating in the formation of stable interface films on electrodes, which decreases electrolyte decomposition and, crucially, inhibits the dissolution of metal ions from the cathode, a key failure mode in batteries like those using LiCoO₂ (LCO) cathodes . This mechanism suggests potential applications for this compound in developing next-generation LIBs operating at voltages of 4.5V and beyond. Furthermore, compounds with nitrile functional groups are often investigated in other sophisticated chemical processes, including the purification of specialty cleaning solutions for semiconductor manufacturing, where controlling trace metal impurities is critical . This reagent is provided for research applications only and is an essential tool for scientists working in the fields of organic synthesis, electrochemistry, and functional materials development.

Properties

CAS No.

35633-51-3

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(2-ethoxyethoxy)propanenitrile

InChI

InChI=1S/C7H13NO2/c1-2-9-6-7-10-5-3-4-8/h2-3,5-7H2,1H3

InChI Key

OKZGPYSFZAVQFG-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCC#N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

3-(2-Ethoxyethoxy)propanenitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, making it valuable in the development of other compounds. For instance, it can undergo cyanoethylation reactions to form more complex molecules. This characteristic is particularly useful in pharmaceutical chemistry where it can be transformed into bioactive compounds.

Key Reactions:

  • Cyanoethylation: The compound can react with other substrates to introduce cyano groups, which are pivotal in synthesizing pharmaceuticals and agrochemicals .
  • Formation of Hydroxylamines: It can be converted into 3-(2-ethoxyethoxy)-N'-hydroxypropanimidamide, showcasing its potential in synthesizing nitrogen-containing compounds that are significant in medicinal chemistry .

Industrial Applications

The compound's properties make it suitable for various industrial applications, particularly as a solvent and reagent in chemical processes.

Solvent Properties:

  • This compound is utilized as a solvent for dyes, paints, and inks due to its ability to dissolve a wide range of organic materials. This makes it an essential component in industries such as textiles and coatings .
  • Its effectiveness as a solvent extends to personal care products, where it aids in the formulation of creams and lotions, enhancing the delivery of active ingredients through skin penetration .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

  • Pharmaceutical Development:
    • A study demonstrated the use of this compound as an intermediate in synthesizing novel therapeutic agents. The compound's ability to participate in nucleophilic substitution reactions was highlighted, leading to the development of compounds with anti-inflammatory properties.
  • Material Science:
    • Research indicated that incorporating this compound into polymer matrices improved the mechanical properties of the resulting materials. This application is particularly relevant for creating durable coatings and adhesives that require enhanced performance characteristics.
  • Environmental Impact Studies:
    • Investigations into the environmental fate of this compound revealed that while it is biodegradable, its persistence in certain conditions necessitates careful management during industrial use to mitigate potential ecological risks.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Ethoxyethoxy)propanenitrile with structurally related nitriles, highlighting differences in substituents, properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties Applications
This compound C₇H₁₃NO₂ 143.18 Ethoxyethoxy chain Liquid; moderate polarity Solvent, synthetic intermediate
3-(3-Hexenyloxy)propanenitrile C₉H₁₅NO 153.23 Hexenyloxy (unsaturated) Colorless liquid; green odor Fragrances, agrochemical intermediates
3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile C₇H₁₃NO₃ 159.18 Hydroxyethoxyethoxy chain Polar liquid; H-bonding capable Hydrophilic polymers, drug delivery
3-(1-Phenylethoxy)propanenitrile C₁₁H₁₃NO 175.23 Aromatic phenylethoxy group Higher hydrophobicity Pharmaceuticals, specialty chemicals
3-[(2-Fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S 213.23 Fluorophenylsulfonyl group Solid; electron-withdrawing Dyes, reactive intermediates
3-Ethoxy-2-(2-naphthylsulfonyl)acrylonitrile C₁₅H₁₃NO₃S 299.33 Naphthylsulfonyl, acrylonitrile Reactive unsaturated nitrile Polymer crosslinking, photochemistry

Key Research Findings

  • Reactivity :

    • Compounds with electron-withdrawing groups (e.g., sulfonyl in ) exhibit enhanced nitrile reactivity toward nucleophiles. The acrylonitrile derivative () undergoes rapid addition reactions due to its conjugated double bond .
    • The hydroxyl group in 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile facilitates esterification and hydrogen bonding, increasing solubility in aqueous systems .
  • Synthesis: 3-(3-Hexenyloxy)propanenitrile is synthesized via cyanethylation of cis-3-hexen-1-ol, whereas the target compound likely uses ethoxyethanol as the starting alcohol .
  • Thermal Stability :

    • Aromatic substituents (e.g., phenylethoxy in ) improve thermal stability compared to aliphatic chains but reduce solubility in polar solvents .
  • Applications :

    • Sulfonyl-containing analogs () are used in dyes and reactive intermediates, while ethoxyethoxy derivatives are preferred for solvent applications due to balanced polarity .

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for preparing ethers, involving the reaction of an alkoxide ion with an alkyl halide. For 3-(2-Ethoxyethoxy)propanenitrile, this approach typically employs 3-chloropropanenitrile and 2-ethoxyethanol under basic conditions.

Procedure :

  • Alkoxide Formation : 2-Ethoxyethanol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C.

  • Etherification : 3-Chloropropanenitrile is added dropwise, and the mixture is refluxed at 60°C for 12 hours.

  • Workup : The reaction is quenched with ice-water, extracted with dichloromethane (DCM), and dried over anhydrous sodium sulfate.

Optimization :

  • Solvent : THF or DCM improves reaction homogeneity.

  • Base : NaH outperforms K₂CO₃ due to stronger basicity, achieving yields of 78–82%.

Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.

  • Competing elimination reactions may reduce yields at elevated temperatures.

Halogen Exchange Reactions

Alternative routes utilize bromide or iodide intermediates for enhanced reactivity. For example, 3-bromopropanenitrile reacts with 2-ethoxyethanol in the presence of pyridine as an acid scavenger.

Example Protocol :

  • 3-Bromopropanenitrile (1.2 equiv), 2-ethoxyethanol (1.0 equiv), and pyridine (2.5 equiv) are stirred in DCM at −15°C.

  • After 2 hours, the mixture is washed with 4N HCl and saturated NaHCO₃, yielding 69.5% product after recrystallization.

Advantages :

  • Lower reaction temperatures minimize side reactions.

  • Pyridine neutralizes HBr, driving the reaction forward.

Cyanoethylation Strategies

Base-Catalyzed Cyanoethylation

Cyanoethylation involves the addition of acrylonitrile to alcohols under basic conditions. For this compound, 2-ethoxyethanol reacts with acrylonitrile using NaOH as a catalyst.

Procedure :

  • 2-Ethoxyethanol and acrylonitrile (1:1.5 molar ratio) are mixed in water with 10% NaOH at 50°C for 6 hours.

  • The crude product is extracted with ethyl acetate and distilled under reduced pressure.

Yield : 65–70%, with purity >95% by GC-MS.

Limitations :

  • Over-alkylation may occur with excess acrylonitrile.

  • Aqueous conditions complicate nitrile stability.

Phase-Transfer Catalysis (PTC)

PTC enhances cyanoethylation efficiency by shuttling reactants between aqueous and organic phases. Tetrabutylammonium bromide (TBAB) is commonly employed.

Optimized Conditions :

  • 2-Ethoxyethanol, acrylonitrile (1:2), TBAB (5 mol%), and 50% NaOH at 70°C for 4 hours.

  • Yields improve to 80–85% with reduced side products.

Catalytic and Green Chemistry Approaches

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions reduces environmental impact.

Protocol :

  • 2-Ethoxyethanol, 3-chloropropanenitrile (1:1.1), and K₂CO₃ are irradiated at 100°C for 20 minutes.

  • Yield: 75%, with 99% conversion by NMR.

Benefits :

  • Shorter reaction times.

  • Eliminates solvent waste.

Biocatalytic Methods

Emerging approaches use lipases (e.g., Candida antarctica) to catalyze etherification in non-aqueous media.

Example :

  • 2-Ethoxyethanol and 3-hydroxypropanenitrile are reacted in tert-butanol with immobilized lipase B at 40°C.

  • Conversion reaches 60% after 48 hours, offering a sustainable but slower alternative.

Purification and Analytical Characterization

Recrystallization

Crude product is purified using mixed solvents (e.g., isopropyl ether:ethyl acetate = 12:1), achieving >99% purity.

Steps :

  • Dissolve crude solid in minimal hot solvent.

  • Cool to −20°C for crystallization.

  • Filter and dry under vacuum.

Chromatographic Techniques

Silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) resolves minor impurities, yielding pharmaceutical-grade material.

Spectroscopic Analysis

  • IR : Peaks at 2245 cm⁻¹ (C≡N stretch), 1120 cm⁻¹ (C-O-C ether).

  • ¹H NMR (CDCl₃) : δ 1.21 (t, 3H, -OCH₂CH₃), 3.55–3.70 (m, 6H, -OCH₂CH₂O-), 2.45 (t, 2H, -CH₂CN).

  • HRMS : [M+Na]⁺ calc’d 196.0943, found 196.0947.

Industrial-Scale Production Considerations

Cost-Effective Solvent Selection

Halogenated solvents like DCM are preferred for their low cost and high reactivity, albeit with environmental concerns. Tetrahydrofuran (THF) offers a greener alternative but requires stringent drying.

Waste Management

  • Acid Wastes : Neutralize with NaHCO₃ before disposal.

  • Organic Solvents : Recover via distillation for reuse .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(2-Ethoxyethoxy)propanenitrile in high purity?

Methodological Answer: The compound is typically synthesized via cyanoethylation , where an alcohol with the ethoxyethoxy group reacts with acrylonitrile. For example, analogous methods involve reacting cis-3-hexen-1-ol with acrylonitrile to form 3-(3-hexenyloxy)propanenitrile . Key parameters include:

  • Catalyst: Alkali metal hydroxides (e.g., NaOH) or phase-transfer catalysts.
  • Temperature: 40–80°C to balance reaction rate and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF) or solvent-free conditions. Post-synthesis, distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Peaks for ethoxyethoxy protons (δ 3.5–4.0 ppm) and nitrile-adjacent methylene groups (δ 2.5–3.0 ppm).
  • ¹³C NMR: Nitrile carbon at ~120 ppm and ether oxygen-linked carbons at 60–70 ppm.
    • IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretches).
    • Mass Spectrometry: Molecular ion peak at m/z ~155 (C₇H₁₁NO₂) and fragmentation patterns confirming the ethoxyethoxy chain .

Q. What are the critical parameters to monitor during purification to ensure optimal yield and purity?

Methodological Answer:

  • Distillation: Use fractional distillation with precise temperature control (e.g., 100–120°C at reduced pressure) to separate unreacted acrylonitrile and oligomers.
  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio) to remove polar impurities.
  • Crystallization: Not typically applicable due to liquid state; alternative methods include molecular sieves for moisture removal .

Advanced Research Questions

Q. How does the ethoxyethoxy group influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: The ethoxyethoxy chain enhances solubility in polar solvents (e.g., DMSO, THF) and stabilizes intermediates via hydrogen bonding. For example, in Michael addition reactions :

  • The nitrile group acts as an electron-withdrawing group, activating the β-carbon for nucleophilic attack.
  • The ether oxygen can coordinate to metal catalysts (e.g., Cu(I)), improving regioselectivity in asymmetric syntheses. Experimental optimization should include solvent polarity screening and catalyst selection (e.g., chiral ligands for enantioselectivity) .

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

Methodological Answer: Contradictions often arise from moisture content or temperature variations. To standardize measurements:

  • Use Karl Fischer titration to quantify water content in solvents.
  • Perform solubility tests at controlled temperatures (e.g., 25°C ± 0.1°C) using UV-Vis spectroscopy (λmax ~210 nm for nitrile absorption).
  • Compare results with computational solubility parameters (Hansen solubility parameters) to identify outliers .

Q. How can this compound act as a ligand in coordination chemistry?

Methodological Answer: The nitrile group can coordinate to transition metals (e.g., Pd, Pt) in a monodentate fashion, while the ether oxygens may participate in weak interactions. Applications include:

  • Catalyst Design: As a ligand in Pd-catalyzed cross-coupling reactions. Optimize metal-to-ligand ratios (e.g., 1:2) to prevent precipitation.
  • Supramolecular Chemistry: Use its flexible chain to form coordination polymers with lanthanides (e.g., Eu³⁺), characterized by single-crystal X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.